An In-depth Technical Guide to the Chemical Synthesis of Pimavanserin's Active Metabolite, AC-279
An In-depth Technical Guide to the Chemical Synthesis of Pimavanserin's Active Metabolite, AC-279
For Researchers, Scientists, and Drug Development Professionals
Introduction to AC-279
AC-279, also known as N-desmethyl Pimavanserin, is the major active metabolite of Pimavanserin. Pimavanserin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to yield AC-279. This metabolite contributes significantly to the overall pharmacological effect of the drug. Like its parent compound, AC-279 is a potent inverse agonist and antagonist at the serotonin 5-HT2A receptor, with a lesser affinity for the 5-HT2C receptor. This mechanism of action is believed to be responsible for the antipsychotic effects of Pimavanserin without the motor side effects typically associated with dopamine D2 receptor antagonists.
Proposed Synthetic Strategies for AC-279
Two primary synthetic strategies are proposed for the laboratory-scale synthesis of AC-279:
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Strategy 1: Convergent Synthesis using a Protected Piperidine Intermediate. This approach involves the synthesis of key fragments followed by their assembly and a final deprotection step. This is often the preferred method for avoiding side reactions and simplifying purification.
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Strategy 2: N-Demethylation of Pimavanserin. This strategy utilizes the readily available Pimavanserin as a starting material and removes the N-methyl group from the piperidine ring.
Strategy 1: Convergent Synthesis
This strategy involves three main stages:
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Synthesis of the protected secondary amine intermediate: tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate.
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Synthesis of the isocyanate intermediate: 1-isobutoxy-4-(isocyanatomethyl)benzene.
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Coupling of the two intermediates to form the protected AC-279, followed by deprotection.
Experimental Protocols
Stage 1: Synthesis of tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3)
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Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (1): A common starting material, commercially available or synthesized from N-Boc-4-piperidone.
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Reductive Amination:
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To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1) (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired secondary amine (3).
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Stage 2: Synthesis of 1-isobutoxy-4-(isocyanatomethyl)benzene (6)
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Synthesis of 4-isobutoxybenzylamine (5): This can be prepared from 4-hydroxybenzonitrile via etherification with isobutyl bromide followed by reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation).
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Formation of the Isocyanate:
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To a solution of 4-isobutoxybenzylamine (5) (1.0 eq) in an anhydrous aprotic solvent like DCM, add a phosgene equivalent such as triphosgene (0.4 eq) or diphosgene in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C.
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Stir the reaction at room temperature for 2-4 hours. The formation of the isocyanate can be monitored by Infrared (IR) spectroscopy (a strong absorption band around 2250-2275 cm⁻¹).
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The resulting isocyanate solution is typically used directly in the next step without purification.
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Stage 3: Coupling and Deprotection to Yield AC-279 (8)
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Urea Formation:
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To the freshly prepared solution of 1-isobutoxy-4-(isocyanatomethyl)benzene (6) (1.0 eq), add a solution of tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3) (1.0 eq) in DCM.
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Stir the reaction mixture at room temperature for 12-18 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the Boc-protected AC-279 (7).
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Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate.
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The crude product can be purified by column chromatography.
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Boc Deprotection:
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Dissolve the purified Boc-protected AC-279 (7) in a suitable solvent such as DCM or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.
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Stir the mixture at room temperature for 1-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer, filter, and concentrate to yield AC-279 (8). Further purification can be achieved by crystallization or chromatography.
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Quantitative Data (Hypothetical)
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |
| 1 | tert-butyl 4-aminopiperidine-1-carboxylate (1) | tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3) | 308.41 | 10 | 85 | >95 |
| 2 | 4-isobutoxybenzylamine (5) | 1-isobutoxy-4-(isocyanatomethyl)benzene (6) | 191.24 | 10 | 90 (crude) | - |
| 3 | Intermediates 3 and 6 | Boc-protected AC-279 (7) | 513.66 | 8.5 | 80 | >95 |
| 4 | Boc-protected AC-279 (7) | AC-279 (8) | 413.53 | 6.8 | 95 | >98 |
Synthetic Workflow Diagram
